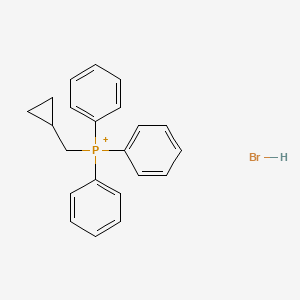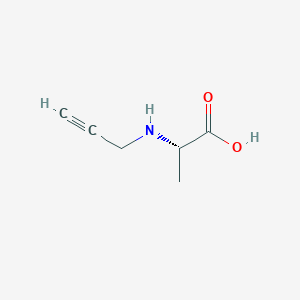![molecular formula C10H12N2O2 B12824824 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features an ethoxy group at the 2-position and a methyl group at the 5-position, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of 2-ethoxybenzaldehyde with 4-methyl-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the benzimidazole ring.
Applications De Recherche Scientifique
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-1H-benzo[d]imidazol-1-ol: Lacks the methyl group at the 5-position, which can affect its biological activity.
5-Methyl-1H-benzo[d]imidazol-1-ol: Lacks the ethoxy group at the 2-position, leading to different chemical properties.
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
Uniqueness
2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of both the ethoxy and methyl groups, which can enhance its chemical stability and biological activity. These substituents can also influence the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-ethoxy-1-hydroxy-5-methylbenzimidazole |
InChI |
InChI=1S/C10H12N2O2/c1-3-14-10-11-8-6-7(2)4-5-9(8)12(10)13/h4-6,13H,3H2,1-2H3 |
Clé InChI |
XGJKUWVHEBLFII-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(N1O)C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


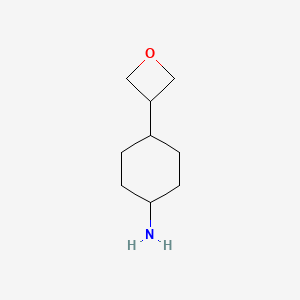
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
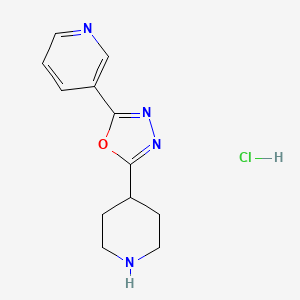
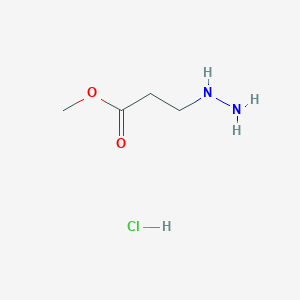
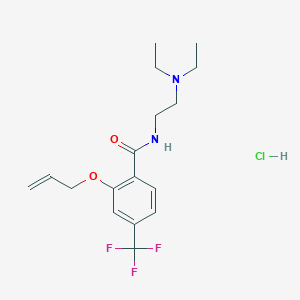
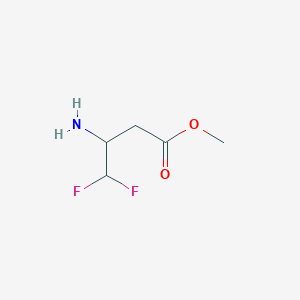
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)

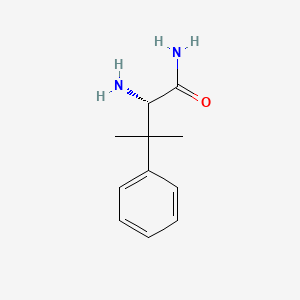
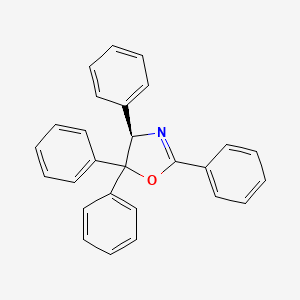
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)

